

6-Chloro-1-methyl-1H-indazole CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Chloro-1-methyl-1H-indazole

Cat. No.: B567460

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An In-Depth Technical Guide to 6-Chloro-1-methyl-1H-indazole

This technical guide provides a comprehensive overview of **6-Chloro-1-methyl-1H-indazole**, including its chemical properties, a representative synthesis protocol, and its potential role in drug development based on the activities of the broader indazole class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize the key physicochemical properties and safety information for **6-Chloro-1-methyl-1H-indazole**.

Table 1: Physicochemical Properties of **6-Chloro-1-methyl-1H-indazole**

Property	Value	Reference
CAS Number	1210781-03-5	
Molecular Formula	C ₈ H ₇ ClN ₂	
Molecular Weight	166.61 g/mol	
IUPAC Name	6-chloro-1-methyl-1H-indazole	
Physical Form	Solid	
Boiling Point	270.8 ± 13.0 °C at 760 mmHg	
Purity	≥98%	
Storage Temperature	Room temperature	

Table 2: Safety and Hazard Information

Category	Information	Reference
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501	

Experimental Protocols

While a specific, detailed published protocol for the synthesis of **6-Chloro-1-methyl-1H-indazole** is not readily available, a standard and reliable method involves the N-methylation of

6-chloro-1H-indazole. The following is a representative experimental protocol based on common synthetic methodologies for N-alkylation of indazoles.

Representative Synthesis of **6-Chloro-1-methyl-1H-indazole**

Objective: To synthesize **6-Chloro-1-methyl-1H-indazole** via N-methylation of 6-chloro-1H-indazole.

Materials:

- 6-chloro-1H-indazole
- Methyl iodide (CH_3I) or Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus

Procedure:

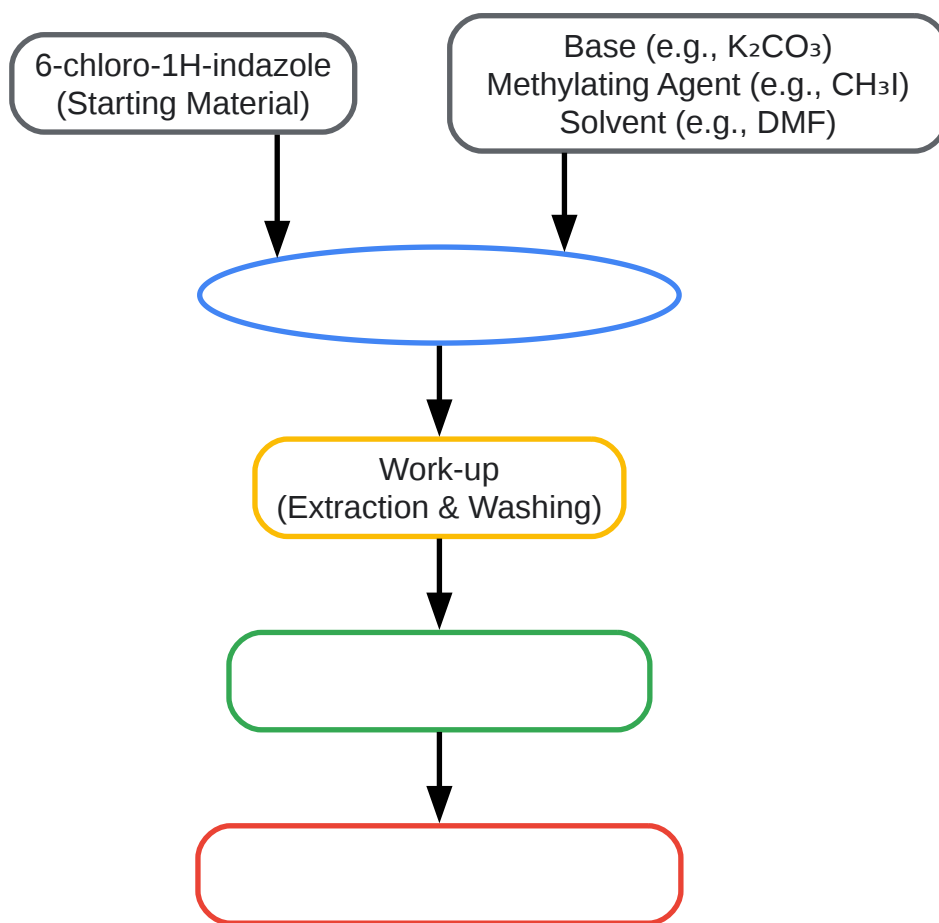
- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-1H-indazole (1.0 equivalent) in anhydrous DMF or acetonitrile.
- Add a base, such as potassium carbonate (1.5 equivalents), to the solution. If using sodium hydride (1.2 equivalents), extreme caution should be exercised, and it should be added portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.

- Add the methylating agent, methyl iodide (1.2 equivalents), dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.
- Upon completion, quench the reaction by carefully adding water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **6-Chloro-1-methyl-1H-indazole** can be purified by column chromatography on silica gel or by recrystallization.

Characterization: The structure and purity of the synthesized **6-Chloro-1-methyl-1H-indazole** can be confirmed by standard analytical techniques, including ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Spectroscopic data (^1H NMR, IR, MS) for this compound are available for comparison in chemical databases.[\[1\]](#)

Visualizations

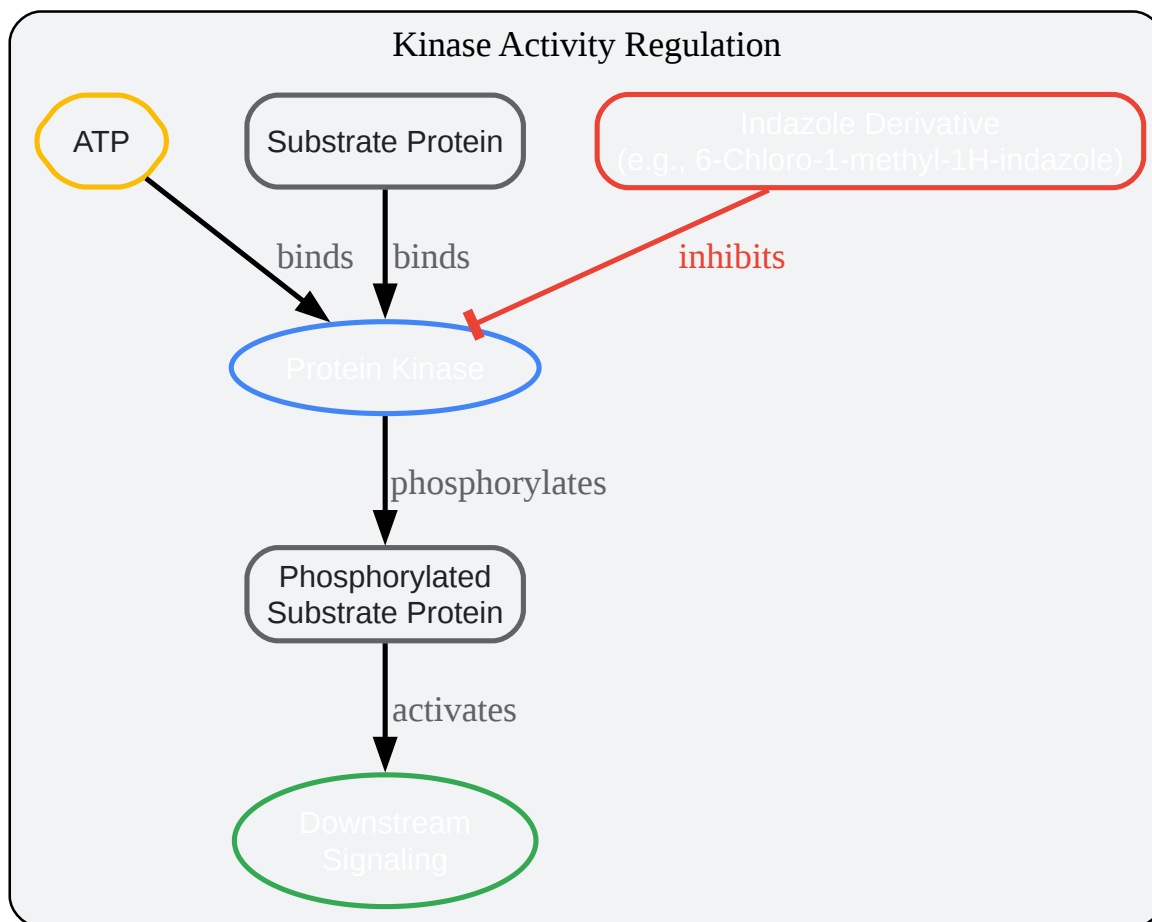
The following diagrams illustrate the representative synthetic workflow and a potential logical relationship of indazole derivatives in a biological context.



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Synthetic Workflow for **6-Chloro-1-methyl-1H-indazole**.

Indazole derivatives are widely investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways.^{[2][3]} The following diagram illustrates this general inhibitory action.



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Indazole Derivatives as Protein Kinase Inhibitors.

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References

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- 2. mdpi.com [mdpi.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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